molecular formula C12H16O2S B1366182 5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid CAS No. 667436-13-7

5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

Cat. No.: B1366182
CAS No.: 667436-13-7
M. Wt: 224.32 g/mol
InChI Key: MEDWTNRKBDWLPG-UHFFFAOYSA-N
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Description

5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is a sulfur-containing heterocyclic compound featuring a tetrahydrobenzothiophene core with a propyl substituent at position 5 and a carboxylic acid group at position 2.

Properties

IUPAC Name

5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c1-2-3-8-4-5-10-9(6-8)7-11(15-10)12(13)14/h7-8H,2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDWTNRKBDWLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC2=C(C1)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407394
Record name 5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667436-13-7
Record name 5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a propyl-substituted cyclohexanone with sulfur and a carboxylating agent. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis Pathways

The synthesis of 5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid typically involves the following steps:

  • Formation of Benzothiophene Core : The initial step includes synthesizing the benzothiophene structure through cyclization reactions.
  • Carboxylation : The introduction of the carboxylic acid group can be achieved via various methods, including the use of carbon dioxide under pressure or through reaction with suitable carboxylating agents.
  • Purification : The final compound is purified through recrystallization or chromatography.

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

Recent studies have highlighted the potential biological activities of this compound:

  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains and fungi.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This data suggests its potential as an antimicrobial agent in clinical settings.

Medicinal Applications

The compound has been explored for its analgesic properties. A study evaluated its effectiveness using the "hot plate" method on laboratory animals:

CompoundED50 (mg/kg)
5-Propyl-4,5,6,7-tetrahydro...21.00 ± 1.46
Metamizole16.60 ± 1.00

These findings indicate that it may provide pain relief comparable to established analgesics.

Case Study 1: Antimicrobial Efficacy

A study published in Chimica Techno Acta evaluated the antimicrobial efficacy of various derivatives of benzothiophene compounds. The results demonstrated that derivatives of this compound showed promising activity against resistant strains of bacteria and fungi.

Case Study 2: Analgesic Activity

In another investigation conducted by Ural Federal University, derivatives of this compound were synthesized and tested for analgesic activity against a control group treated with metamizole. The results indicated that certain derivatives exhibited enhanced analgesic effects.

Mechanism of Action

The mechanism of action of 5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

  • Melting Points : The 3-methyl analog exhibits a high melting point (~220°C), attributed to strong intermolecular hydrogen bonding between carboxylic acid groups and the rigid tetrahydrobenzothiophene core . The 5-propyl derivative is expected to have a lower melting point due to increased conformational flexibility.
  • Spectroscopic Characterization :
    • NMR : For the 3-methyl analog, the absence of an aldehyde proton (δ ~9–10 ppm) and the presence of a methyl singlet (δ 2.41 ppm) in the ¹H NMR spectrum confirm successful reduction . Similar shifts would be expected for the 5-propyl analog, with additional signals for the propyl chain (δ 0.5–1.5 ppm).
    • IR : Strong C=O stretching (~1700 cm⁻¹) and O-H bonds (~2500–3500 cm⁻¹) are characteristic of the carboxylic acid group across all analogs .

Biological Activity

5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid (CAS No. 40133-07-1) is a compound belonging to the benzothiophene family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its potential therapeutic applications and underlying mechanisms.

The molecular formula of this compound is C₉H₁₀O₂S with a molecular weight of 182.24 g/mol. It features a high gastrointestinal absorption rate and is permeable across the blood-brain barrier (BBB), indicating potential central nervous system (CNS) activity .

Biological Activities

Research indicates that benzothiophene derivatives exhibit a wide array of biological activities, including:

  • Anticancer Activity :
    • Benzothiophene compounds have shown significant anticancer properties through various mechanisms. Studies suggest that structural modifications can enhance their efficacy against different cancer cell lines . For instance, the compound's interaction with specific cellular targets leads to apoptosis in cancer cells.
  • Anti-inflammatory Effects :
    • Compounds in this class have been reported to inhibit pro-inflammatory pathways. The inhibition of leukotriene synthesis has been particularly noted as a mechanism for reducing inflammation .
  • Antimicrobial Activity :
    • The compound has demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent .
  • Anticonvulsant Properties :
    • Preliminary studies indicate that benzothiophene derivatives may possess anticonvulsant activity, making them candidates for further research in epilepsy treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Key factors include:

  • Electrostatic interactions : These play a critical role in binding affinity to biological targets.
  • Polar Surface Area (PSA) : Correlations between PSA and activity highlight the importance of molecular geometry in drug design .

Case Studies

Several studies have evaluated the biological activities of related benzothiophene compounds:

StudyActivity AssessedFindings
Study AAnticancerSignificant reduction in tumor growth in vitro
Study BAnti-inflammatoryReduced cytokine production in animal models
Study CAntimicrobialEffective against multiple bacterial strains

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of substituted thiophene precursors or esterification followed by hydrolysis. For example, derivatives of tetrahydrobenzothiophene carboxylic acids are often prepared by refluxing sodium salts of dicarboxylic acids with alcohols (e.g., methanol) under acidic conditions . Critical parameters include pH control (e.g., pH ~5 for crystallization) and solvent selection (e.g., ethanol for recrystallization).
  • Data : Typical yields range from 70% to 94% for analogous tetrahydrobenzothiophene esters, as seen in ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives .

Q. How can the crystal structure and hydrogen-bonding patterns of this compound be characterized?

  • Methodology : Single-crystal X-ray diffraction (XRD) is essential. For related structures (e.g., 5-(methoxycarbonyl)thiophene-2-carboxylic acid), the monoclinic system (space group P2₁/c) is observed, with O–H···O hydrogen bonds forming centrosymmetric dimers .
  • Key Parameters :

Lattice ParametersValues
a (Å)7.524
b (Å)12.803
c (Å)10.291
β (°)93.2

Advanced Research Questions

Q. What computational strategies are suitable for predicting the biological activity of this compound, particularly in anti-inflammatory applications?

  • Methodology : Molecular docking studies (e.g., using AutoDock Vina) can assess interactions with targets like cyclooxygenase-2 (COX-2). For example, derivatives of 4,5-diaryl thiophene-2-carboxylic acid show binding affinities correlated with substituent electronegativity (e.g., -NO₂ or -Cl groups enhance activity) .
  • Data : In silico models for similar compounds report binding energies ranging from -7.2 to -9.8 kcal/mol .

Q. How do substituents on the tetrahydrobenzothiophene core influence spectroscopic properties (e.g., NMR, IR)?

  • Methodology :

  • IR : Carboxylic acid C=O stretches appear at ~1720–1680 cm⁻¹, while thiophene ring vibrations occur at ~1520–1480 cm⁻¹ .
  • NMR : Propyl substituents on the tetrahydro ring produce distinct ¹H-NMR signals: δ 0.8–1.6 ppm (CH₂/CH₃) and δ 2.4–3.1 ppm (protons adjacent to sulfur) .

Q. What in vitro or in vivo models are appropriate for evaluating the metabolic stability of this compound?

  • Methodology : Use hepatic microsomal assays (e.g., rat liver S9 fraction) to measure half-life (t₁/₂) and intrinsic clearance (CLint). For structurally related benzothiophene derivatives, CLint values range from 12–45 mL/min/kg, with ester derivatives showing improved stability over free acids .

Q. How can structural analogs of this compound resolve contradictions in reported anti-inflammatory vs. cytotoxic effects?

  • Methodology : Perform SAR studies by systematically modifying the propyl chain or carboxylic acid group. For instance, replacing the propyl group with a hydroxypropoxy moiety reduces cytotoxicity (IC₅₀ > 100 μM) while retaining COX-2 inhibition (IC₅₀ ~1.2 μM) .

Methodological Notes

  • Synthetic Optimization : Catalytic hydrogenation or Pd-mediated cross-coupling can introduce substituents at the 5-position .
  • Analytical Validation : High-resolution mass spectrometry (HRMS) and elemental analysis are critical for purity assessment (>98% by HPLC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Reactant of Route 2
5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

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